molecular formula C5H9N B3370914 Pent-1-yn-3-amine CAS No. 5689-95-2

Pent-1-yn-3-amine

Cat. No.: B3370914
CAS No.: 5689-95-2
M. Wt: 83.13 g/mol
InChI Key: MSNZFDLOGHAYJE-UHFFFAOYSA-N
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Description

Pent-1-yn-3-amine is an organic compound with the molecular formula C5H9N. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. The compound is also known as 1-Pentyn-3-amine and has a molecular weight of 83.132 Da . It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

Pent-1-yn-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: this compound is used in the production of polymers and advanced materials.

Safety and Hazards

Pent-1-yn-3-amine is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken while handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-1-yn-3-amine can be synthesized through several methods. One common synthetic route involves the Buchwald-Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with pent-4-yn-1-amine . The reaction conditions typically involve the use of a palladium catalyst and a base such as sodium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In industrial settings, this compound is often produced by the hydroamination of terminal alkynes. This process involves the addition of an amine to the alkyne in the presence of a catalyst, such as a transition metal complex. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Pent-1-yn-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction of this compound can yield saturated amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Saturated amines

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of pent-1-yn-3-amine involves its ability to participate in various chemical reactions due to the presence of the alkyne and amine functional groups. The alkyne group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. The amine group can act as a nucleophile, participating in substitution and addition reactions. These properties make this compound a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    Pent-3-yn-1-amine: Another alkyne amine with a different position of the triple bond and amine group.

    Propargylamine: A simpler alkyne amine with the triple bond at the terminal position.

    But-2-yn-1-amine: A shorter chain alkyne amine with similar reactivity.

Uniqueness

Pent-1-yn-3-amine is unique due to its specific positioning of the alkyne and amine groups, which allows for distinct reactivity patterns compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .

Properties

IUPAC Name

pent-1-yn-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-3-5(6)4-2/h1,5H,4,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNZFDLOGHAYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326171
Record name pent-1-yn-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5689-95-2
Record name NSC525035
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pent-1-yn-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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